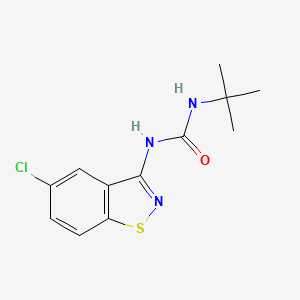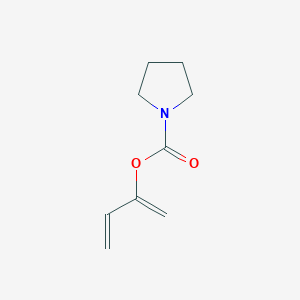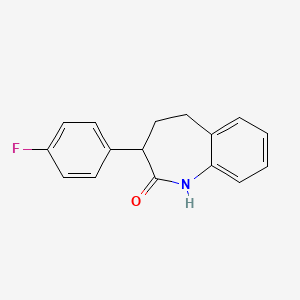![molecular formula C20H23NO2 B14328857 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole CAS No. 110364-25-5](/img/structure/B14328857.png)
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an ethoxy group and a methoxyphenyl group attached to the indole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylindole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, dyes, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features methoxyphenyl groups and is used in similar research applications.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Another compound with ethoxy and methoxyphenyl groups, used in various chemical and biological studies. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to these similar compounds.
Propiedades
Número CAS |
110364-25-5 |
|---|---|
Fórmula molecular |
C20H23NO2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[ethoxy-(4-methoxyphenyl)methyl]-2,3-dimethylindole |
InChI |
InChI=1S/C20H23NO2/c1-5-23-20(16-10-12-17(22-4)13-11-16)21-15(3)14(2)18-8-6-7-9-19(18)21/h6-13,20H,5H2,1-4H3 |
Clave InChI |
VMGHIZPUFCYNBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)OC)N2C(=C(C3=CC=CC=C32)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



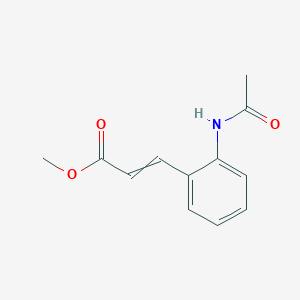
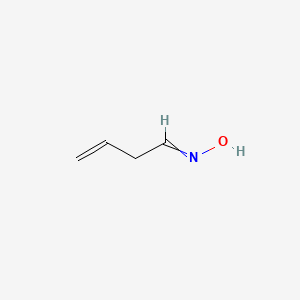
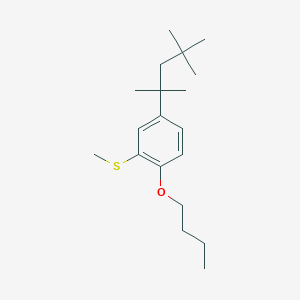

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
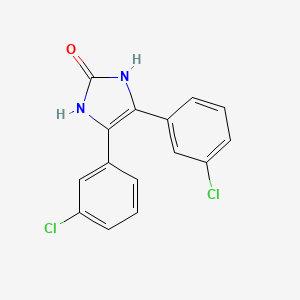
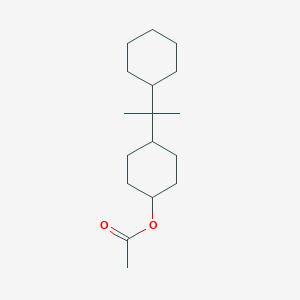
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
